
Natural occurrence of 1-Hydroxy-2-butanone
(e.g., in coffee, mushrooms)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904 Get Quote

An In-depth Technical Guide to the Natural Occurrence of 1-Hydroxy-2-butanone

Abstract
1-Hydroxy-2-butanone is a naturally occurring alpha-hydroxy ketone found in various foods

and natural products.[1] It is recognized for its sweet, butterscotch, and coffee-like aroma,

contributing significantly to the flavor profiles of roasted coffee and certain mushrooms.[2] This

technical guide provides a comprehensive overview of its natural sources, formation pathways,

and the analytical methodologies employed for its identification and quantification. Detailed

experimental protocols and workflow visualizations are provided for researchers, scientists, and

professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence
1-Hydroxy-2-butanone has been identified in a variety of natural matrices. Its presence is

most notably documented in thermally processed foods and certain fungi.

Coffee: The compound is a well-known volatile constituent of both Arabica and Robusta

coffee. It is formed during the roasting process and contributes to the characteristic sweet

and caramelic notes of the final beverage.[3][4]

Mushrooms: Several varieties of mushrooms naturally contain 1-hydroxy-2-butanone. It has

been detected in common mushrooms (Agaricus bisporus), oyster mushrooms (Pleurotus

ostreatus), and pine-mushrooms (Tricholoma matsutake), where it is part of the complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1215904?utm_src=pdf-interest
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxy-2-butanone
https://parchem.com/chemical-supplier-distributor/1-hydroxy-2-butanone-008974
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12469716/
https://m.chemicalbook.com/ProductChemicalPropertiesCB9717356_EN.htm
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aroma profile.[5] In cooked pine-mushrooms, it is considered a major aroma-active

compound with a buttery scent.[5]

Other Sources: The compound has also been reported as a constituent of wood smoke and

has been isolated from Bamboo Juice.[6][7]

Biosynthesis and Formation Pathways
The formation of 1-hydroxy-2-butanone in food products is primarily a result of thermal

degradation and chemical reactions between precursors during cooking.

Maillard Reaction: In coffee roasting and the cooking of mushrooms, 1-hydroxy-2-butanone
is a product of the Maillard reaction. This complex cascade of non-enzymatic browning

reactions occurs between amino acids and reducing sugars at elevated temperatures. The

pathway involves the formation of dicarbonyl intermediates which then undergo further

reactions, such as retro-aldol condensation, to yield alpha-hydroxy ketones like 1-hydroxy-
2-butanone.

Microbial Synthesis: While less common in its natural occurrence in food, biotechnological

production routes have been explored. Engineered E. coli containing diol dehydrogenases

can efficiently oxidize 1,2-butanediol to produce 1-hydroxy-2-butanone, highlighting a

potential biosynthetic route.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Hydroxy-2-butanone | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. parchem.com [parchem.com]

3. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA
and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]

4. 1-HYDROXY-2-BUTANONE CAS#: 5077-67-8 [m.chemicalbook.com]

5. Characterization of aroma-active compounds in raw and cooked pine-mushrooms
(Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]

6. 1-hydroxy-2-butanone, 5077-67-8 [thegoodscentscompany.com]

7. glpbio.com [glpbio.com]

8. Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of
Engineered E. coli [mdpi.com]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Natural occurrence of 1-Hydroxy-2-butanone (e.g., in
coffee, mushrooms)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215904#natural-occurrence-of-1-hydroxy-2-
butanone-e-g-in-coffee-mushrooms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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